molecular formula C18H26N2O3 B5293679 2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide

2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide

Cat. No. B5293679
M. Wt: 318.4 g/mol
InChI Key: KJXOHBGLJHJLQX-LSDHHAIUSA-N
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Description

2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide, commonly known as Q-PA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. Q-PA is a derivative of quinolizidine, a class of organic compounds that have been found to exhibit various biological activities. In

Mechanism of Action

The mechanism of action of Q-PA is not fully understood. However, it has been proposed that Q-PA works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Q-PA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Q-PA has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Q-PA has also been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Q-PA has been found to have analgesic effects, reducing pain in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

Q-PA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Q-PA is also stable and has a long shelf life, making it a useful tool for long-term experiments. However, Q-PA has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Q-PA also has poor bioavailability, which means that it may not be effective when administered orally.

Future Directions

There are several future directions for Q-PA research. One direction is to further explore its potential as an adjuvant therapy for cancer treatment. Another direction is to investigate its potential as a treatment for inflammatory and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of Q-PA and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of Q-PA involves the reaction of 2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetic acid with ammonia in the presence of a catalyst. The reaction yields Q-PA as a white crystalline powder with a melting point of 152-154°C. The purity of Q-PA can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Q-PA has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic effects. Q-PA has been extensively studied for its potential use in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Q-PA has also been found to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

2-[2-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methoxy]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c19-18(21)13-23-17-9-2-1-8-16(17)22-12-14-6-5-11-20-10-4-3-7-15(14)20/h1-2,8-9,14-15H,3-7,10-13H2,(H2,19,21)/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXOHBGLJHJLQX-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC3=CC=CC=C3OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)COC3=CC=CC=C3OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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